molecular formula C13H28N2O B3342833 Urea, N,N-dibutyl-N',N'-diethyl- CAS No. 36654-90-7

Urea, N,N-dibutyl-N',N'-diethyl-

Cat. No.: B3342833
CAS No.: 36654-90-7
M. Wt: 228.37 g/mol
InChI Key: KXGCGPZBOPCNDE-UHFFFAOYSA-N
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Description

Urea, N,N-dibutyl-N’,N’-diethyl- is an organic compound with the molecular formula C13H28N2O It is a derivative of urea, where the hydrogen atoms are replaced by butyl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, N,N-dibutyl-N’,N’-diethyl- typically involves the reaction of diethylamine and dibutylamine with phosgene or urea derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants to a specific temperature and maintaining the reaction for a certain period to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of Urea, N,N-dibutyl-N’,N’-diethyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Urea, N,N-dibutyl-N’,N’-diethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides and other oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions where the butyl or ethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Urea, N,N-dibutyl-N’,N’-diethyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: This compound can be used in biochemical studies to investigate enzyme interactions and protein folding.

    Industry: Urea, N,N-dibutyl-N’,N’-diethyl- is used in the manufacture of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Urea, N,N-dibutyl-N’,N’-diethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The butyl and ethyl groups enhance its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • Urea, N,N-dibutyl-N’,N’-dimethyl-
  • Urea, N,N-dibutyl-N’,N’-dipropyl-
  • Urea, N,N-dibutyl-N’,N’-diisopropyl-

Comparison: Urea, N,N-dibutyl-N’,N’-diethyl- is unique due to its specific combination of butyl and ethyl groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

1,1-dibutyl-3,3-diethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2O/c1-5-9-11-15(12-10-6-2)13(16)14(7-3)8-4/h5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGCGPZBOPCNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70481120
Record name Urea, N,N-dibutyl-N',N'-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36654-90-7
Record name Urea, N,N-dibutyl-N',N'-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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